Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide
Description
The compound Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide is a structurally complex organophosphorus derivative. Its defining features include:
- A 1,3,2-dioxaphosphorinan ring, a six-membered heterocycle containing phosphorus and oxygen.
- An isopropylamino (1-methylethylamino) substituent on the dioxaphosphorinan ring, influencing steric and electronic properties.
- A methyl ester and thiomethylamino carbonyloxy functional groups, common in carbamate and thioimidate insecticides.
Properties
CAS No. |
72542-61-1 |
|---|---|
Molecular Formula |
C11H22N3O4PS3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl (1Z)-N-[methyl-[propan-2-yl-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H22N3O4PS3/c1-9(2)14(19(20)16-7-6-8-17-19)22-13(4)11(15)18-12-10(3)21-5/h9H,6-8H2,1-5H3/b12-10- |
InChI Key |
GPDLCQIVQQFXGE-BENRWUELSA-N |
Isomeric SMILES |
CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)O/N=C(/C)\SC |
Canonical SMILES |
CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)ON=C(C)SC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the thioamide group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the dioxaphosphorinan ring can interact with various biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Oxamyl (CAS 23135-22-0)
Structure: Ethanimidothioic acid, 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxo-, methyl ester . Key Differences:
- Lacks the dioxaphosphorinan ring and P-sulfide group; instead, it features a dimethylamino-oxoethyl backbone.
- Classified as a carbamate insecticide-nematicide , whereas the target compound’s phosphorus-sulfur chemistry may confer distinct mechanistic actions (e.g., acetylcholinesterase inhibition vs. phosphorylation).
- Regulatory Status : Listed as P194 under EPA hazardous waste codes, indicating acute toxicity .
Ethanimidothioic Acid, N-[[(Methylamino)carbonyl]oxy]-, Methyl Ester (CAS 16752-77-5)
Structure : Simplified derivative without phosphorus heterocycles .
Key Differences :
Herbicidal Ethanimidothioic Acid Esters (e.g., CAS 30558-43-1)
Structure: Derivatives like 2-(dimethylamino)-N-hydroxy-2-oxo-ethanimidothioic acid, methyl ester feature hydroxyl or arylphosphinyl groups . Key Differences:
- The target compound’s dioxaphosphorinan ring replaces arylphosphinyl moieties, altering solubility and target specificity (e.g., phosphorylation vs. glycine antagonism in herbicides) .
- Thermodynamic Properties : Calculated ΔfH°gas for CAS 30558-43-1 is -229.51 kJ/mol, while the target compound’s larger structure may exhibit higher enthalpy values .
Physicochemical and Regulatory Properties
Environmental Impact :
- The P-sulfide group may increase persistence compared to carbamates but reduce bioaccumulation due to higher molecular weight.
- Hazardous Waste Codes : Analogous compounds (e.g., P066, P194) are classified as acutely toxic, necessitating stringent disposal protocols .
Biological Activity
Ethanimidothioic acid, specifically the compound N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide , is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its intricate structure, which includes a phosphorinan ring and thioamide functionalities, suggesting diverse reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula for Ethanimidothioic acid is , and it has a molecular weight of approximately 390.52 g/mol. The compound's structure includes:
- Phosphorinan ring : Contributes to its unique reactivity.
- Thioamide group : Implicated in enzyme inhibition and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀N₃O₄PS₃ |
| Molecular Weight | 390.52 g/mol |
| IUPAC Name | Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide |
| CAS Registry Number | Not specified |
The biological activity of Ethanimidothioic acid is primarily attributed to its ability to interact with various enzymes and cellular processes. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism suggests potential applications in therapeutic contexts where modulation of enzyme activity is beneficial.
Potential Biological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that Ethanimidothioic acid may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : There are indications that the compound could interfere with cancer cell proliferation through enzyme inhibition pathways.
- Oxidative Stress Modulation : The compound may play a role in mitigating oxidative stress by influencing antioxidant enzyme activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation of cancer cells | |
| Oxidative Stress | Modulation of antioxidant enzymes |
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various thioamide compounds, Ethanimidothioic acid demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
Study 2: Anticancer Mechanisms
Research published in Journal of Medicinal Chemistry explored the anticancer effects of Ethanimidothioic acid on human breast cancer cell lines. The study found that the compound induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups.
Study 3: Oxidative Stress Reduction
A recent investigation into the effects of Ethanimidothioic acid on oxidative stress markers in rat models revealed a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, indicating its protective role against oxidative damage.
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing this compound, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino intermediate. A key step is the thiolation of the phosphorinan ring, followed by coupling with ethanimidothioic acid derivatives via carbamate linkages. Evidence from analogous compounds (e.g., N-[N-methylaminocarbonyloxy]ethanimidothioic acid methyl ester synthesis) highlights the importance of:
Q. Q2. What spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?
Methodological Answer:
- NMR spectroscopy : P NMR is critical for confirming the phosphorus-sulfur (P=S) bond and the dioxaphosphorinan ring structure. H and C NMR resolve methyl ester and isopropylamino groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms thioamide (C=S) and carbamate (N–C=O) functional groups.
Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping signals in crowded regions) require 2D NMR (COSY, HSQC) and comparison to structurally related compounds (e.g., propyl ester analogs) .
Advanced Research Questions
Q. Q3. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
Methodological Answer: Stability studies should employ HPLC-MS to track degradation:
- Acidic conditions (pH < 4) : Hydrolysis of the carbamate linkage generates methylamine and thiophosphorylated byproducts.
- Alkaline conditions (pH > 9) : Saponification of the methyl ester occurs, releasing methanol and the corresponding acid .
- Thermal stress (60–80°C) : Accelerates ring-opening of the dioxaphosphorinan moiety, forming cyclic phosphate intermediates .
Q. Q4. What computational methods are suitable for modeling the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., P–S vs. C–S bonds) to predict metabolic cleavage sites.
- Molecular Dynamics (MD) : Simulates interactions with enzyme active sites (e.g., acetylcholinesterase for neurotoxicity studies) .
- ADMET prediction tools : Estimate bioavailability and toxicity profiles based on logP and polar surface area .
Q. Q5. How can conflicting data on the compound’s environmental persistence be reconciled?
Methodological Answer: Contradictions in half-life () values often arise from:
- Test media differences : Aerobic vs. anaerobic soil systems (e.g., faster degradation in microbial-rich matrices) .
- Analytical limitations : LC-MS/MS with isotopically labeled internal standards improves quantification accuracy in complex matrices .
- Geochemical variables : Soil pH and organic carbon content significantly alter adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
